Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-
Brand Name: Vulcanchem
CAS No.: 125802-53-1
VCID: VC16993846
InChI: InChI=1S/C19H13ClN6/c20-19-24-17(23-15-8-6-13(10-21)7-9-15)16-18(25-19)26(12-22-16)11-14-4-2-1-3-5-14/h1-9,12H,11H2,(H,23,24,25)
SMILES:
Molecular Formula: C19H13ClN6
Molecular Weight: 360.8 g/mol

Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-

CAS No.: 125802-53-1

Cat. No.: VC16993846

Molecular Formula: C19H13ClN6

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- - 125802-53-1

Specification

CAS No. 125802-53-1
Molecular Formula C19H13ClN6
Molecular Weight 360.8 g/mol
IUPAC Name 4-[(9-benzyl-2-chloropurin-6-yl)amino]benzonitrile
Standard InChI InChI=1S/C19H13ClN6/c20-19-24-17(23-15-8-6-13(10-21)7-9-15)16-18(25-19)26(12-22-16)11-14-4-2-1-3-5-14/h1-9,12H,11H2,(H,23,24,25)
Standard InChI Key NVQXKMMKLNDXDK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)C#N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The compound’s systematic IUPAC name, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)benzonitrile, reflects its dual-component structure. The purine core, a bicyclic aromatic system, is substituted at the 2-position with chlorine and at the 9-position with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2-). A benzonitrile moiety (C6H4CN\text{C}_6\text{H}_4\text{CN}) is attached via an amino linker at the purine’s 6-position . This arrangement creates a planar purine ring connected to a rigid benzonitrile group, fostering interactions with hydrophobic protein pockets.

Table 1: Key Chemical Properties

PropertyValue
CAS Registry Number125802-53-1
Molecular FormulaC19H13ClN6\text{C}_{19}\text{H}_{13}\text{ClN}_6
Molecular Weight360.8 g/mol
IUPAC Name4-((2-Chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)benzonitrile
SMILESClc1nc(Nc2ccc(C#N)cc2)nc2n1Cn(Cc3ccccc3)c2

Physicochemical Properties

The compound’s solubility is influenced by its nitrile and aromatic groups. It is sparingly soluble in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), common solvents for in vitro assays. Its logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for cell membrane penetration. The chlorine atom at the purine’s 2-position enhances electrophilicity, potentially facilitating covalent interactions with target proteins.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- involves sequential nucleophilic substitutions and coupling reactions. A typical pathway begins with 2,6-dichloropurine, which undergoes benzylation at the 9-position using benzyl bromide under basic conditions. The 6-chloro group is then displaced by an amine, introduced via a Buchwald-Hartwig coupling with 4-aminobenzonitrile.

Critical Reaction Conditions

  • Benzylation: Conducted in anhydrous tetrahydrofuran (THF) with sodium hydride as a base at 0–5°C to minimize side reactions.

  • Amination: Requires palladium catalysts (e.g., Pd(OAc)2_2) and ligands (e.g., Xantphos) in toluene at 80°C for 12 hours, achieving yields of ~65%.

Purification and Characterization

Reverse-phase chromatography (C18 column) with acetonitrile/water gradients isolates the product. Purity (>95%) is confirmed via high-performance liquid chromatography (HPLC), while nuclear magnetic resonance (NMR) spectroscopy validates the structure. The 1H^1\text{H}-NMR spectrum shows characteristic peaks for the benzyl methylene group (δ\delta 5.2 ppm) and aromatic protons (δ\delta 7.3–8.1 ppm).

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which regulate cell cycle progression. In enzymatic assays, it demonstrates IC50_{50} values in the nanomolar range, comparable to established CDK inhibitors like roscovitine. The chloropurine moiety interacts with the kinase’s ATP-binding pocket, while the benzonitrile group stabilizes the complex through hydrophobic interactions.

Antiproliferative Effects

Research Applications and Patent Landscape

Drug Development

The compound is patented as a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor (WO2019086357A1), highlighting its utility in treating inflammatory diseases and hematologic malignancies. Its dual activity against CDKs and PI3Kδ positions it as a multi-targeted agent, reducing the likelihood of drug resistance.

Database Entries

  • PubChem CID: 5271938

  • EPA CompTox DTXSID: 90925283
    These entries facilitate cross-referencing in toxicological and pharmacological studies, though in vivo data remain limited.

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